

Application Notes and Protocols for In Vivo Studies of Chs-828 (GMX1778)

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Compound of Interest

Compound Name: Chs-828

Cat. No.: B1668923

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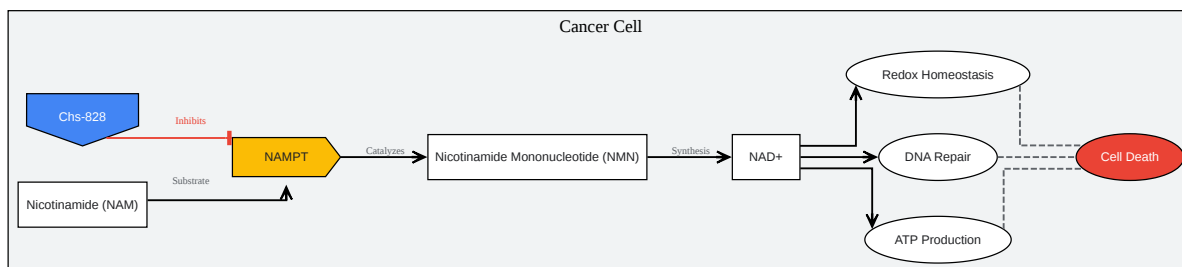
For Researchers, Scientists, and Drug Development Professionals

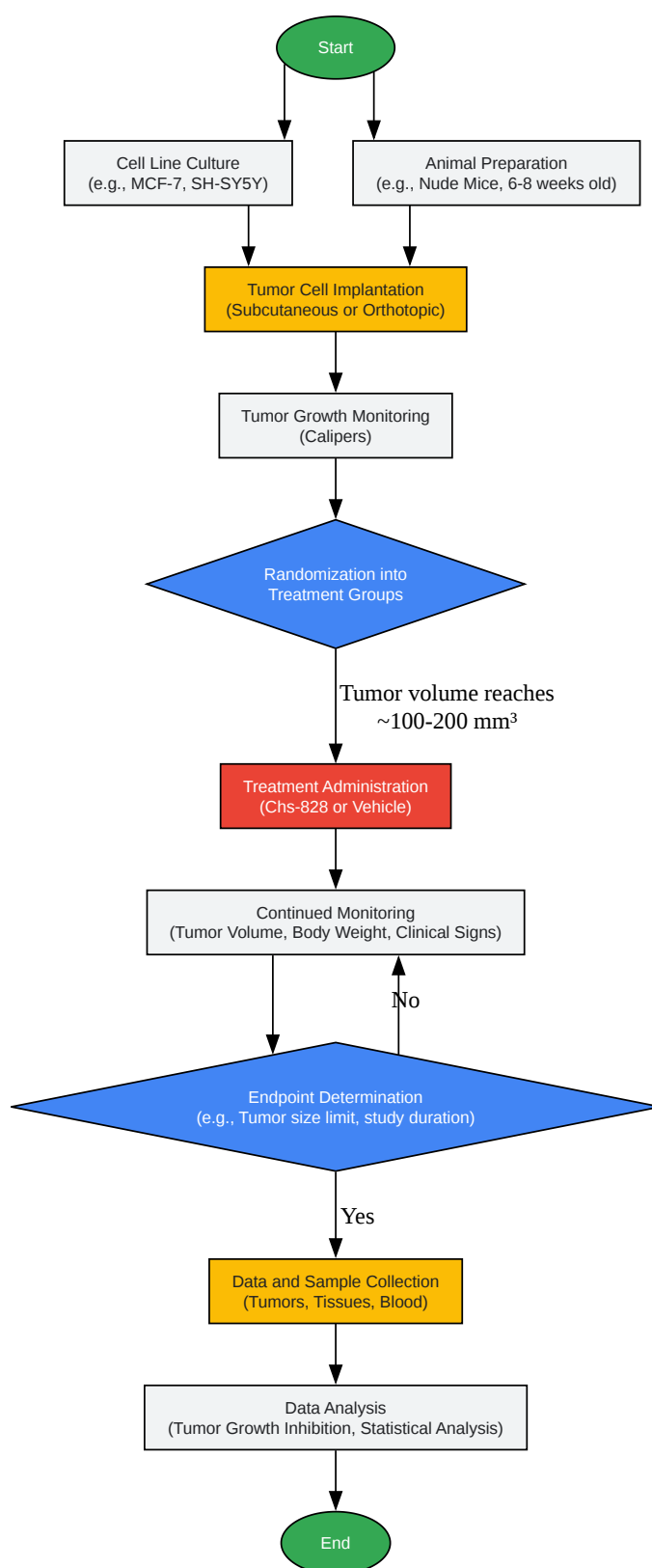
Introduction

Chs-828, also known as GMX1778, is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis.^{[1][2][3][4]} By inhibiting NAMPT, **Chs-828** depletes intracellular NAD⁺ levels, leading to an energy crisis and ultimately cell death in cancer cells, which have a high demand for NAD⁺.^{[3][4][5]} These application notes provide a comprehensive overview of the established animal models for in vivo studies of **Chs-828**, detailed experimental protocols, and a summary of its anti-tumor efficacy.

Mechanism of Action

Chs-828 exerts its cytotoxic effects by targeting the NAD⁺ salvage pathway. It competitively inhibits the NAMPT enzyme, which is responsible for converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a direct precursor of NAD⁺. This inhibition leads to a rapid decline in cellular NAD⁺ pools, disrupting numerous NAD⁺-dependent processes crucial for cancer cell survival, including ATP production, DNA repair, and redox homeostasis.





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